DPTN is synthesized through various chemical processes, often involving the reaction of phenyl and pyridine derivatives. Its classification as a tertiary alcohol allows it to exhibit distinct reactivity patterns compared to primary and secondary alcohols. The compound's structure contributes to its chemical behavior, making it a subject of interest in both academic research and industrial applications.
DPTN can be synthesized using several methods, including:
The synthesis typically requires controlled conditions, including temperature and solvent choice, to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the synthesized product.
DPTN has a complex molecular structure characterized by:
The structural representation can be visualized using molecular modeling software, which highlights the spatial arrangement of atoms and the presence of functional groups. The compound exhibits stereochemical properties due to its chiral centers.
DPTN participates in various chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts or solvents that facilitate the desired transformations.
DPTN's mechanism of action is primarily studied in pharmacological contexts where it may exhibit biological activity. It interacts with specific receptors or enzymes in biological systems, potentially influencing metabolic pathways.
Research data indicates that DPTN's efficacy varies based on its concentration and the biological system being studied.
Relevant data from studies indicate that these properties play a crucial role in determining its applications in various fields.
DPTN has diverse applications across several scientific domains:
The ongoing research into DPTN continues to uncover its potential uses in emerging technologies and therapeutic applications.
The identification of N-[4-(3,5-dimethylphenyl)-5-(4-pyridyl)-1,3-thiazol-2-yl]nicotinamide (DPTN) emerged from systematic efforts to address a critical challenge in adenosine receptor pharmacology: the lack of potent antagonists effective across species. Initially reported by Miwatashi and colleagues as a 4-phenyl-5-pyridyl-1,3-thiazole derivative, DPTN was characterized as a high-affinity ligand for the adenosine A3 receptor (A3 adenosine receptor). However, its pharmacological profile remained incompletely validated until recent re-evaluation studies. In 2021, Gao and collaborators re-synthesized DPTN using the original protocol and rigorously assessed its binding affinity at human, mouse, and rat A3 adenosine receptors using radioligand displacement assays with [¹²⁵I]I-AB-MECA. This study confirmed DPTN as a tri-species antagonist with equilibrium dissociation constants (Kᵢ) of 1.65 nM (human), 9.61 nM (mouse), and 8.53 nM (rat), resolving uncertainties about its cross-species efficacy [1] [4].
DPTN’s discovery represented a pivotal advancement because earlier A3 adenosine receptor antagonists exhibited stark species-specific limitations. For example, MRS1220—a potent human A3 adenosine receptor antagonist (Kᵢ = 0.65 nM)—demonstrated negligible activity at rodent receptors (Kᵢ > 10,000 nM). Similarly, VUF5574, PSB-10, and PSB-11 showed minimal efficacy in mouse or rat models. In contrast, DPTN’s consistent nanomolar affinity across species positioned it as a rare and versatile pharmacological tool. Its selectivity profile further underscored its utility: while DPTN binds weakly to adenosine A1, A2A, and A2B receptors, its selectivity ratios (A1/A3 adenosine receptor = 98-fold in humans; A2B/A3 adenosine receptor = 139-fold in humans) are sufficient for in vitro and in vivo mechanistic studies when used at appropriate concentrations [1] [6].
Table 1: Comparative Binding Affinities (Kᵢ, nM) of DPTN at Adenosine Receptor Subtypes Across Species
Species | Adenosine A1 Receptor | Adenosine A2A Receptor | Adenosine A2B Receptor | Adenosine A3 Receptor |
---|---|---|---|---|
Human | 162 ± 49 | 121 ± 42 | 230 ± 40 | 1.65 ± 0.57 |
Mouse | 411 ± 102 | 830 ± 165 | 189 ± 38 | 9.61 ± 2.15 |
Rat | 333 ± 76 | 1147 ± 210 | 163 ± 29 | 8.53 ± 1.94 |
Data derived from transfected HEK293 cell membrane binding assays [1] [6].
The adenosine A3 receptor, a class A G protein-coupled receptor, couples primarily to inhibitory Gᵢ proteins, leading to reduced intracellular cyclic adenosine monophosphate accumulation upon activation. Its overexpression in pathological tissues—including cancer cells (hepatocellular carcinoma, melanoma), inflamed synoviocytes, and activated immune cells—has established it as a compelling target for drug development. Clinical-stage agonists like piclidenoson and namodenoson demonstrate anti-inflammatory and oncolytic effects by modulating nuclear factor kappa B and Wnt/β-catenin signaling pathways, supporting the therapeutic potential of adenosine A3 receptor ligands [5] [9].
In rodent models, adenosine A3 receptor activation mediates critical physiological responses such as mast cell degranulation, cardioprotection during ischemia-reperfusion injury, and neural modulation. However, the translational value of these models historically faced challenges due to pharmacological incompatibilities. Most antagonists active at human adenosine A3 receptors were inert in rodents, complicating mechanistic validation. DPTN’s efficacy in both human and rodent receptors bridges this gap. Functional assays confirm its antagonist properties: in cyclic adenosine monophosphate accumulation studies, DPTN surmountably inhibited agonist-induced suppression of forskolin-elevated cyclic adenosine monophosphate in cells expressing human or mouse adenosine A3 receptors. This cross-species functionality enables robust in vivo interrogation of adenosine A3 receptor pathways in disease-relevant rodent models, particularly for asthma, glaucoma, and neuropathic pain where adenosine A3 receptor antagonism shows therapeutic promise [1] [2].
The adenosine A3 receptor’s role extends beyond inhibition. Positive allosteric modulators like LUF6000 enhance agonist effects in humans, rabbits, and dogs but remain inactive in rodents. DPTN complements these tools by providing a conserved antagonistic scaffold, allowing researchers to disentangle adenosine A3 receptor-specific effects from off-target actions in complex physiological systems [2].
A fundamental obstacle in adenosine A3 receptor research stems from profound interspecies differences in receptor sequence and pharmacology. The human adenosine A3 receptor shares only 72–73% amino acid identity with its rat and mouse counterparts, compared to >90% identity for adenosine A1, A2A, and A2B receptors across mammals. This divergence localizes primarily to extracellular loops (ECLs) and transmembrane domains involved in ligand binding. For instance, the second extracellular loop (ECL2) and transmembrane helix 7 (TM7) govern antagonist potency, as demonstrated in chimeric receptor studies where bovine adenosine A1 receptor segments conferred high antagonist affinity upon rat adenosine A3 receptors [2] [8].
Table 2: Amino Acid Sequence Identity of Adenosine A3 Receptor Across Mammalian Species
Species Pair | Sequence Identity (%) |
---|---|
Human vs. Rat | 72 |
Human vs. Mouse | 73 |
Human vs. Rhesus | 97 |
Rat vs. Mouse | 88 |
Data adapted from comparative genomic analyses [2].
These structural variations manifest functionally. Caffeine and theophylline antagonize human adenosine receptors but lack activity at rodent adenosine A3 receptors even at 100 μM. Similarly, MRS1191 and MRS1334 exhibit incomplete displacement of radioligands at rodent adenosine A3 receptors, while MRE3008F20 is virtually inactive. Before DPTN’s validation, MRS1523 was the sole widely used rodent-suitable antagonist, albeit with ambiguous selectivity (Kᵢ = 349 nM at mouse adenosine A3 receptors) [1] [2]. Key research gaps persist:
DPTN addresses translational challenges by enabling consistent adenosine A3 receptor blockade in human tissues and rodent disease models. Future work must leverage this tool to elucidate conserved adenosine A3 receptor signaling nodes and accelerate therapeutic discovery [1] [2] [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: